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Compound of Interest

3,5-Dibromo-2,4-
Compound Name: _
dihydroxybenzaldehyde
CAS No.: 116096-91-4
Cat. No.: B188051
. J

3,5-Dibromo-2,4-dihydroxybenzaldehyde is a polyfunctionalized aromatic compound that
serves as a highly valuable and versatile starting material in modern organic synthesis. Its
structure is characterized by a benzaldehyde core enriched with two hydroxyl groups and two
bromine atoms, strategically positioned to influence reactivity and provide multiple handles for
synthetic transformations. The interplay between the electron-donating hydroxyl groups and the
electron-withdrawing, yet synthetically useful, bromine and aldehyde functionalities makes this
reagent a cornerstone for constructing complex molecular architectures.

The aldehyde group acts as a classic electrophilic site for condensation and addition reactions,
while the phenolic hydroxyl groups offer opportunities for O-alkylation, acylation, and directing
effects in electrophilic aromatic substitution. Crucially, the bromine atoms are ideal leaving
groups for transition-metal-catalyzed cross-coupling reactions, enabling the formation of
carbon-carbon and carbon-heteroatom bonds. This guide explores the principal applications of
3,5-Dibromo-2,4-dihydroxybenzaldehyde, providing detailed protocols for its use in the
synthesis of heterocyclic systems, Schiff bases, and as a scaffold for creating bioactive
molecules and advanced materials.
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Property Value Source
CAS Number 116096-91-4 [1]
Molecular Formula C7H4Br20s [1]
Molecular Weight 295.91 g/mol [1]
Appearance Typically a solid N/A
SMILES CB:rl);C(C:O)C(:C(C(:ClBr)O) ]

Core Reactivity and Strategic Considerations

The synthetic utility of 3,5-Dibromo-2,4-dihydroxybenzaldehyde stems from the distinct
reactivity of its functional groups. Understanding these reactivities is key to designing
successful synthetic strategies.

o Aldehyde Group: The formyl group is a primary site for nucleophilic attack. It readily
participates in condensation reactions with active methylene compounds (e.g., Knoevenagel
condensation), primary amines (forming Schiff bases), and ylides (Wittig reaction).

» Hydroxyl Groups: The two phenolic hydroxyl groups exhibit different acidities and
nucleophilicities. The 4-OH group is generally more acidic and reactive towards alkylation
than the 2-OH group, which is involved in intramolecular hydrogen bonding with the adjacent
aldehyde. This difference can be exploited for regioselective modifications.[2]

e Bromine Atoms: The C-Br bonds are prime sites for metal-catalyzed cross-coupling
reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions.[3][4] This allows for the
introduction of a wide variety of substituents (aryl, alkyl, vinyl groups), dramatically
increasing molecular complexity. The electronic environment suggests that the C-Br bonds
may have differential reactivity, offering potential for sequential, site-selective couplings.[5]

Caption: Key reactive sites on 3,5-Dibromo-2,4-dihydroxybenzaldehyde.
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Application I: Synthesis of Coumarin Scaffolds via
Knoevenagel Condensation

Coumarins are a major class of heterocyclic compounds with broad applications in
pharmaceuticals, fragrances, and as fluorescent dyes.[6][7] The electron-rich nature of 3,5-
Dibromo-2,4-dihydroxybenzaldehyde makes it an excellent precursor for synthesizing highly
substituted coumarins through reactions like the Knoevenagel condensation.[8] The
condensation with an active methylene compound, followed by intramolecular cyclization
(lactonization), provides a direct route to the coumarin core.

Mechanism Insight

The reaction is typically base-catalyzed. The base deprotonates the active methylene
compound to form a carbanion. This nucleophile then attacks the electrophilic aldehyde carbon.
Subsequent dehydration and tautomerization, followed by acid-catalyzed intramolecular
transesterification and elimination of water, yields the coumarin ring. The bromine and hydroxyl
substituents from the starting aldehyde are retained on the final coumarin product, making
them available for further functionalization.

Experimental Protocol: Synthesis of 6,8-Dibromo-7-
hydroxy-3-carboxycoumarin

This protocol is adapted from a general procedure for the synthesis of 7-hydroxy-3-
carboxycoumarin and is applicable to the dibrominated analog.[8]

Materials:

3,5-Dibromo-2,4-dihydroxybenzaldehyde (2.96 g, 10 mmol)

Malonic acid (1.25 g, 12 mmol)

Piperidine (0.5 mL, catalyst)

Pyridine (20 mL, solvent)

Concentrated Hydrochloric Acid (HCI)
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e Deionized water

« Ethanol

Equipment:

e 100 mL round-bottom flask

o Reflux condenser and heating mantle
e Magnetic stirrer and stir bar

e Bichner funnel and filter flask

o Standard laboratory glassware
Procedure:

¢ Inthe 100 mL round-bottom flask, dissolve 3,5-Dibromo-2,4-dihydroxybenzaldehyde (10
mmol) and malonic acid (12 mmol) in 20 mL of pyridine.

e Add piperidine (0.5 mL) to the solution. The catalyst is crucial for the initial condensation
step.

o Attach the reflux condenser and heat the mixture to 90-100°C with continuous stirring for 3-4
hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.

e Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water and 5 mL
of concentrated HCI. This neutralizes the pyridine and piperidine and causes the product to
precipitate.

 Stir the acidic mixture for 30 minutes in an ice bath to ensure complete precipitation.

o Collect the solid precipitate by vacuum filtration using a Buchner funnel.
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e Wash the crude product with cold deionized water (3 x 20 mL) to remove residual acid and
salts.

 Purify the product by recrystallization from an ethanol/water mixture to yield the pure 6,8-
Dibromo-7-hydroxy-3-carboxycoumarin.

» Dry the final product in a vacuum oven. Characterize by *H NMR, 3C NMR, and Mass
Spectrometry.

Application lI: Synthesis of Schiff Bases as Ligands
and Bioactive Agents

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized via the
condensation of a primary amine with an aldehyde.[9] Those derived from 3,5-Dibromo-2,4-
dihydroxybenzaldehyde are of particular interest as ligands for metal complexes and have
shown potential as anticancer, antibacterial, and antifungal agents.[9][10] The hydroxyl groups
and the nitrogen atom of the imine create an ideal pocket for metal chelation.

Add catalytic amount ] Reflux for 2:6 hours Cool to Room Collect Precipitate e
of Acetic Acid (optional) [ (Monitor by TLC) [ Temperature [ (Schiff Base) gV ERTTID )y

Click to download full resolution via product page

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocol: General Synthesis of a Schiff
Base

This is a generalized protocol for the synthesis of a Schiff base from 3,5-Dibromo-2,4-
dihydroxybenzaldehyde and a primary amine.[9]

Materials:

e 3,5-Dibromo-2,4-dihydroxybenzaldehyde (10 mmol)
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e Primary amine (e.g., aniline, 4-aminoantipyrine) (10 mmol)
e Absolute Ethanol (50 mL)

o Glacial Acetic Acid (2-3 drops, catalyst)

Equipment:

e 100 mL round-bottom flask with reflux condenser

e Magnetic stirrer and heating mantle

Procedure:

Dissolve 3,5-Dibromo-2,4-dihydroxybenzaldehyde (10 mmol) in 25 mL of absolute ethanol
in a round-bottom flask. Gently warm if necessary to aid dissolution.

» In a separate beaker, dissolve the primary amine (10 mmol) in 25 mL of absolute ethanol.
e Add the amine solution to the aldehyde solution with stirring.
e Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

o Heat the mixture to reflux and maintain for 2-4 hours. The formation of a colored precipitate
often indicates product formation. Monitor the reaction via TLC until the starting aldehyde is
consumed.

e Cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes to
maximize precipitation.

e Collect the solid product by vacuum filtration.
e Wash the product with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

o Dry the purified Schiff base. Further purification can be achieved by recrystallization from a
suitable solvent like ethanol or DMF.
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Application lll: C-C Bond Formation via Suzuki-
Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically
between an organoboron compound and an organic halide, catalyzed by a palladium complex.
[11][12] The two bromine atoms on 3,5-Dibromo-2,4-dihydroxybenzaldehyde serve as
excellent handles for such transformations. This allows for the synthesis of complex biaryl
structures or the introduction of alkyl chains, which are pivotal in drug development and
materials science.

Strategic Insight: Regioselectivity

In dihalogenated substrates, achieving regioselective coupling is a key challenge and
opportunity. The reactivity of the two C-Br bonds can be influenced by steric hindrance and
electronic effects. Often, one position is more reactive than the other, allowing for a mono-
coupling reaction under carefully controlled conditions (e.g., lower temperature, specific
catalyst/ligand system). A subsequent, more forceful coupling can then functionalize the
second position, leading to unsymmetrically substituted products.[5]

Representative Protocol: Mono-Arylation of an Aromatic
Dibromide

Disclaimer: This is a representative protocol based on the selective Suzuki coupling of similar
dihaloaromatic compounds.[5] Optimization for 3,5-Dibromo-2,4-dihydroxybenzaldehyde is
required.

Materials:

3,5-Dibromo-2,4-dihydroxybenzaldehyde (10 mmol)

Arylboronic acid (e.g., phenylboronic acid) (9.5 mmol, 0.95 eq. for mono-coupling)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.2 mmol, 2 mol%)

Potassium Carbonate (K2COs) (30 mmol)

1,4-Dioxane (40 mL)
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o Water (10 mL)

Equipment:

o Schlenk flask or sealed reaction tube
 Inert atmosphere setup (Argon or Nitrogen)
e Magnetic stirrer and heating mantle
Procedure:

e To a Schlenk flask, add 3,5-Dibromo-2,4-dihydroxybenzaldehyde (10 mmol), the
arylboronic acid (9.5 mmol), K2COs (30 mmol), and Pd(PPhs)4 (2 mol%).

o Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle
three times to ensure an oxygen-free atmosphere.

e Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

o Heat the reaction mixture to 80°C and stir vigorously for 8-12 hours. Monitor the reaction by
TLC or GC-MS to observe the consumption of the starting material and the formation of the
mono-coupled and di-coupled products.

e Upon completion (or optimal conversion to the mono-product), cool the reaction to room
temperature.

» Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the
palladium catalyst.

o Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).

o Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and concentrate under
reduced pressure.

» Purify the crude product using column chromatography on silica gel to separate the
unreacted starting material, the desired mono-arylated product, and the di-arylated
byproduct.

© 2026 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b188051?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Condition for Mono-

Parameter . Condition for Di-Coupling
Coupling
Boronic Acid (eq.) 09-1.0 >22
Temperature Room Temp to 80°C 80°C to Reflux
Reaction Time Shorter (monitor carefully) Longer (drive to completion)
Expected Outcome Mixture favoring mono-product  Predominantly di-product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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